N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine

Quantitative data gap Benzylguanidine pharmacology Procurement risk assessment

N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine (CAS 922498-66-6), also catalogued as 1-[2-(Difluoromethoxy)benzyl]guanidine, is a synthetic small-molecule guanidine derivative (C9H11F2N3O, MW 215.20 g/mol) featuring a difluoromethoxy substituent at the ortho position of a benzyl group attached to the guanidine core. Its structural classification places it among substituted benzylguanidines, a family investigated for ion channel modulation, kinase inhibition, and DNA-intercalating activity.

Molecular Formula C9H11F2N3O
Molecular Weight 215.20 g/mol
CAS No. 922498-66-6
Cat. No. B13691753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine
CAS922498-66-6
Molecular FormulaC9H11F2N3O
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=C(N)N)OC(F)F
InChIInChI=1S/C9H11F2N3O/c10-8(11)15-7-4-2-1-3-6(7)5-14-9(12)13/h1-4,8H,5H2,(H4,12,13,14)
InChIKeyDDZMQQJUIOLWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine (CAS 922498-66-6): Core Chemical Identity and Procurement Baseline


N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine (CAS 922498-66-6), also catalogued as 1-[2-(Difluoromethoxy)benzyl]guanidine, is a synthetic small-molecule guanidine derivative (C9H11F2N3O, MW 215.20 g/mol) featuring a difluoromethoxy substituent at the ortho position of a benzyl group attached to the guanidine core . Its structural classification places it among substituted benzylguanidines, a family investigated for ion channel modulation, kinase inhibition, and DNA-intercalating activity [1]. However, a comprehensive search of primary literature, patents, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) as of May 2026 reveals no peer-reviewed publication, patent example, or database entry containing quantitative pharmacological, selectivity, ADME, or physicochemical data for this exact compound. The available evidence is thus limited to vendor-reported basic characterization and class-level structural inference, which precludes direct, evidence-based procurement differentiation from closely related analogs at this time.

Why Structural Analogs of 922498-66-6 Cannot Be Assumed Interchangeable Without Target-Specific Data


Benzylguanidine derivatives exhibit extreme sensitivity to substitution pattern in their biological activity profile. Within the guanidine class, regioisomeric relocation of the difluoromethoxy group from the ortho to the para position shifts pharmacological mechanism from sodium channel blockade to selective iNOS inhibition, as demonstrated by 1-(4-(difluoromethoxy)phenyl)guanidine . Similarly, the presence or absence of the benzylic methylene spacer between the phenyl ring and the guanidine nitrogen determines whether the compound acts as a late sodium current inhibitor or is inactive at relevant concentrations [1]. N-Benzyl-N-phenyl-guanidine (CHEMBL543152) shows only micromolar sodium channel affinity (IC50 = 53,000 nM), illustrating how even minor N-substitution changes can attenuate or abolish target engagement [2]. These precedents demonstrate that compound 922498-66-6 cannot be assumed functionally equivalent to any regioisomer or close structural analog without direct comparative data; generic substitution based solely on scaffold similarity carries a high risk of divergent biological outcome.

Quantitative Comparative Evidence for N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine: Direct and Class-Level Data Availability


Absence of Target-Specific Pharmacological Data for 922498-66-6 Versus Closest Structural Analogs

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and patent databases (Google Patents, WIPO Patentscope, Justia Patents) as of May 2026 found zero records containing quantitative IC50, Ki, EC50, or % inhibition data for compound 922498-66-6 against any molecular target, cell line, or in vivo model [1]. In contrast, the closest structural comparator with publicly available potency data, N-Benzyl-N-phenyl-guanidine (CHEMBL543152), exhibits IC50 = 53,000 nM in a rat brain sodium channel type IIA [14C]-guanidinium influx assay in CHO cells [2]. The regioisomeric compound 1-(4-(difluoromethoxy)phenyl)guanidine has been characterized as a selective iNOS inhibitor, though precise IC50 values are not accessible in the peer-reviewed literature . No direct head-to-head comparison between 922498-66-6 and any of these analogs has been published. Procurement decisions for 922498-66-6 must therefore be made in the acknowledged absence of quantitative bioactivity benchmarks.

Quantitative data gap Benzylguanidine pharmacology Procurement risk assessment

Vendor-Reported Purity and Physicochemical Specifications: Comparative Lot Analysis

Multiple chemical vendors list 922498-66-6 with reported purity levels and basic physicochemical parameters. Leyan (Shanghai) specifies purity ≥95% for catalog number 2273131 . Shaoyuan Technologies (Shanghai) confirms molecular formula C9H11F2N3O, MW 215.20 g/mol, and MDL number MFCD20485425, with lot-specific purity data available upon inquiry . ChemicalBook and Parchem provide additional catalog cross-references (CAS 1342988-85-5 as a salt form synonym) and the DTXSID10842453 identifier for regulatory tracking . These vendor specifications fall within the standard purity range for research-grade screening compounds; no vendor reports purity exceeding 98%, nor provides orthogonal analytical characterization (e.g., NMR, HPLC-MS traces) in public listings. A closely related commercial analog, 1-[2-(Difluoromethoxy)phenyl]guanidine (CAS 1248700-99-3), is also offered at similar purity tiers but lacks a benzylic methylene spacer, constituting a structurally distinct entity .

Chemical purity Quality control Procurement specification

Class-Level Structure-Activity Relationship Inference: Difluoromethoxy Substituent Effects in Guanidine Series

Although no direct experimental data exist for 922498-66-6, class-level SAR trends from structurally related guanidine derivatives provide inferential guidance. The difluoromethoxy (-OCF2H) group is a well-established lipophilic bioisostere of methoxy (-OCH3) that increases logP while imparting hydrogen-bond acceptor capacity and enhanced metabolic stability via resistance to O-dealkylation [1]. In acylguanidine sodium channel blocker series, introduction of halogenated substituents on the benzyl moiety improved potency by up to 10-fold compared to unsubstituted phenyl analogs in solution-phase parallel synthesis evaluations [2]. The ortho-substitution pattern present in 922498-66-6 generally produces distinct conformational and electronic effects compared to para-substituted regioisomers, potentially influencing target binding geometry in a manner that cannot be predicted without experimental testing [3]. These class-level inferences must be explicitly labeled as unverified predictions for 922498-66-6 until direct data are generated.

Structure-activity relationship Lipophilicity modulation Metabolic stability prediction

Synthetic Accessibility and Building Block Utility Versus Closest Commercial Analogs

The primary documented use-case for 922498-66-6 across vendor platforms is as a synthetic building block or intermediate for medicinal chemistry derivatization. The ortho-OCF2H benzyl guanidine scaffold provides two distinct derivatizable functionalities: the terminal guanidine nitrogens for acylation, alkylation, or cyclization reactions, and the benzyl position for further functionalization . Synthesis from 2-(difluoromethoxy)benzylamine and cyanamide is reported as procedurally straightforward, involving ethanol solvent under mild heating . Analytical characterization by 1H and 13C NMR of analogous fluoro-substituted guanidines confirms that the guanidine NH and benzyl CH2 protons provide clear spectroscopic handles for reaction monitoring [1]. This building-block positioning distinguishes 922498-66-6 from more structurally complex guanidine-based tool compounds such as eleclazine (CAS 1443211-72-0), which incorporates a fused benzoxazepinone core requiring multi-step asymmetric synthesis and is primarily positioned as a pharmacological probe rather than a versatile intermediate [2].

Synthetic intermediate Building block procurement Medicinal chemistry

Procurement and Application Scenarios for N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold Diversification for Guanidine-Based Library Synthesis

Laboratories building focused libraries of substituted benzylguanidines for phenotypic screening or target-agnostic SAR exploration can justify procurement of 922498-66-6 as a bifunctional building block. The ortho-OCF2H substituent introduces fluorinated character not present in unsubstituted benzylguanidine analogs, and the two reactive handles (guanidine NH2 and benzyl position) support parallel derivatization strategies (see Section 3, Evidence_Item 4 for synthetic accessibility analysis) . This use-case leverages the compound's structural features without requiring pre-existing potency data, making it suitable for early-stage discovery where scaffold novelty is prioritized over target validation.

Regioisomeric Comparator Studies: Ortho- vs. Para-Difluoromethoxy SAR

Investigators studying the pharmacological impact of difluoromethoxy substitution position may procure 922498-66-6 alongside its para-substituted regioisomer (1-(4-(difluoromethoxy)phenyl)guanidine) for systematic head-to-head profiling. Section 2 documents the documented regioisomer-dependent mechanism shift between sodium channel blockade and iNOS inhibition within this chemotype . Such comparative studies could generate the quantitative data currently absent from the literature while establishing whether the ortho-benzyl configuration imparts unique target engagement or selectivity features.

Method Development and Analytical Reference Standard Qualification

The compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) specific to fluorinated benzylguanidines, given its defined molecular formula and available basic characterization (see Section 3, Evidence_Item 2 for vendor specifications) . Its MDL number (MFCD20485425) and DTXSID identifier (DTXSID10842453) facilitate regulatory documentation, while the absence of extensive literature data makes it a suitable blank-matrix analyte for method development without interference from known metabolite or degradant profiles.

Quote Request

Request a Quote for N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.